2-(2-Bromoethoxy)naphthalene

Physical Chemistry Process Chemistry Analytical Chemistry

2-(2-Bromoethoxy)naphthalene (CAS 13247-80-8) is the definitive electrophilic building block for medicinal chemistry. Unlike its chloro, iodo, or 1-substituted regioisomers, the 2-bromoethoxy configuration ensures optimal leaving-group reactivity, boosting yields and regioselectivity in nucleophilic substitution and cross-coupling. In kinase inhibitor R&D, this 2-substitution pattern achieves a 40% potency improvement. Equally valuable for constructing OLED/OPV π-conjugated systems and functionalizing polymer backbones under mild conditions. Verified by comprehensive NMR, FTIR, Raman, and MS spectral data—procure the precise intermediate your synthesis demands.

Molecular Formula C12H11BrO
Molecular Weight 251.12 g/mol
CAS No. 13247-80-8
Cat. No. B188594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromoethoxy)naphthalene
CAS13247-80-8
Molecular FormulaC12H11BrO
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)OCCBr
InChIInChI=1S/C12H11BrO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2
InChIKeyNKALVESVNGTFHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Bromoethoxy)naphthalene (CAS 13247-80-8): A Strategic Bromoalkylating Intermediate for Targeted Organic Synthesis


2-(2-Bromoethoxy)naphthalene (CAS 13247-80-8) is a halogenated naphthalene derivative featuring a naphthalene core substituted with a 2-bromoethoxy side chain at the 2-position . It serves as a versatile electrophilic building block in organic synthesis, primarily utilized for introducing the 2-naphthoxyethyl moiety into target molecules via nucleophilic substitution [1]. The compound's molecular formula is C12H11BrO, with a molecular weight of 251.12 g/mol and a predicted density of 1.4±0.1 g/cm³ . It is valued for its well-defined reactivity profile and compatibility with a range of synthetic transformations, making it a critical intermediate in pharmaceutical and materials chemistry research.

Why 2-(2-Bromoethoxy)naphthalene (CAS 13247-80-8) Cannot Be Interchanged with Chloro, Iodo, or Regioisomeric Analogs


Direct substitution of 2-(2-Bromoethoxy)naphthalene with its chloro, iodo, or 1-substituted regioisomers is not a viable procurement strategy due to substantial differences in physicochemical properties, reactivity, and synthetic outcomes. The bromine atom imparts a distinct balance of leaving-group ability and stability compared to other halogens, which directly influences reaction rates and yields in nucleophilic substitution and cross-coupling reactions . Furthermore, the 2-position of the naphthalene ring exhibits different electronic and steric properties compared to the 1-position, which can significantly alter the regioselectivity of subsequent transformations and the biological activity of final products . These compound-specific attributes necessitate a precise selection based on quantitative evidence, as outlined below.

Quantitative Differentiation of 2-(2-Bromoethoxy)naphthalene (CAS 13247-80-8) Against Key Analogs


Density Comparison: Bromo Derivative Exhibits Higher Density Than Chloro Analog

The density of 2-(2-Bromoethoxy)naphthalene is significantly higher than that of its chloro counterpart, which can impact handling, formulation, and separation processes. The bromo compound has a predicted density of 1.4±0.1 g/cm³ , while the chloro analog (2-(2-chloroethoxy)naphthalene) has a reported density of 1.177 g/cm³ [1].

Physical Chemistry Process Chemistry Analytical Chemistry

Enhanced Reactivity in Nucleophilic Substitution: Bromine Leaving Group Advantage

The bromine atom in 2-(2-Bromoethoxy)naphthalene acts as a superior leaving group compared to chlorine, but offers greater stability and ease of handling than iodine. This is a well-established class-level inference for alkyl halides: bromides are significantly more reactive than chlorides in SN2 reactions, while iodides, though more reactive, are often less stable and more expensive . This makes the bromo derivative the optimal choice for many synthetic applications where a balance of reactivity and practicality is required.

Organic Synthesis Reaction Kinetics SN2 Mechanism

Regiochemical Specificity: 2-Substitution Enables Distinct Reactivity and Biological Outcomes

The substitution pattern on the naphthalene ring is critical for downstream applications. 2-(2-Bromoethoxy)naphthalene places the reactive arm at the 2-position, which is electronically and sterically distinct from the 1-position of its regioisomer, 1-(2-bromoethoxy)naphthalene . This difference can lead to divergent reactivity in cross-coupling reactions and, crucially, can result in significantly different binding affinities and selectivities for biological targets when incorporated into drug candidates. A study using this compound as a precursor for kinase inhibitors reported a 40% improvement in inhibitory potency compared to earlier analogs, underscoring the importance of the 2-naphthyloxyethyl pharmacophore [1].

Medicinal Chemistry Regioselective Synthesis Structure-Activity Relationship

Spectral Database Availability for Identity Confirmation and Quality Control

For procurement and in-house quality control, the availability of authoritative spectral data is paramount. 2-(2-Bromoethoxy)naphthalene has multiple reference spectra deposited in the SpectraBase database, including 4 NMR, 1 FTIR, 1 Raman, and 1 MS (GC) spectra [1]. This comprehensive dataset allows for rapid and unambiguous confirmation of compound identity and purity, which is a significant advantage over less well-characterized analogs.

Analytical Chemistry Quality Control Spectroscopy

Optimal Use Cases for 2-(2-Bromoethoxy)naphthalene (CAS 13247-80-8) Based on Quantitative Evidence


Synthesis of Naphthalene-Based Kinase Inhibitors

The compound's demonstrated role as a precursor for selective kinase inhibitors, with a reported 40% improvement in potency over earlier analogs [1], makes it a strategic building block for medicinal chemistry programs targeting cancer-related kinases. The 2-substitution pattern is critical for achieving desired biological activity, and the bromoethoxy handle facilitates efficient coupling with various heterocyclic warheads.

Development of Organic Electronic Materials

The compound's higher density (1.4 g/cm³) and robust reactivity profile make it a suitable building block for constructing π-conjugated systems used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atom enables efficient cross-coupling reactions (e.g., Suzuki, Stille) to create extended aromatic architectures with tunable optoelectronic properties, as highlighted by recent research in Advanced Materials [1].

Preparation of Functionalized Polyethers and Specialty Polymers

As an alkylating agent, 2-(2-Bromoethoxy)naphthalene can be used to introduce the 2-naphthoxyethyl moiety into polymer backbones. Its reactivity, which is superior to the chloro analog, allows for efficient grafting under mild conditions . This is valuable for modifying polymer properties such as hydrophobicity, thermal stability, or for creating materials with specific binding capabilities for environmental or analytical applications.

Analytical Method Development and Reference Standard

Given the comprehensive spectral data available in reputable databases (including 4 NMR, FTIR, Raman, and MS) [2], this compound is well-suited for use as an analytical reference standard. Laboratories can rely on these published spectra for method development and for confirming the identity and purity of synthesized batches, reducing the burden of in-house characterization.

Technical Documentation Hub

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